molecular formula C26H28N2O3S B2857912 4-propyl-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide CAS No. 954679-75-5

4-propyl-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide

Cat. No.: B2857912
CAS No.: 954679-75-5
M. Wt: 448.58
InChI Key: WCERGJPIRMUDJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-propyl-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide is a synthetic organic compound belonging to the class of 1,2,3,4-tetrahydroisoquinoline derivatives. This class of compounds is the subject of extensive research in medicinal chemistry due to its diverse biological activities. The structure features a tetrahydroisoquinoline core, a well-recognized pharmacophore, substituted with a tosyl (p-toluenesulfonyl) group and a 4-propylbenzamide moiety. These functional groups are known to influence the molecule's electronic properties, solubility, and its ability to interact with biological targets. Preliminary research on structurally similar N-tosyl-1,2,3,4-tetrahydroisoquinoline derivatives has demonstrated significant cytotoxic activities against various cancer cell lines, making them interesting scaffolds for the development of novel anti-tumor agents . Quantitative Structure-Activity Relationship (QSAR) studies on these analogs have identified key molecular descriptors, such as the total symmetry index and 3D-MoRSE descriptors, that correlate with their potency, providing a valuable roadmap for optimizing this compound for enhanced efficacy . Furthermore, certain tetrahydroisoquinolines are investigated for their potential in neuroscience, with studies indicating that some derivatives, like 1MeTIQ, exhibit neuroprotective properties through free radical scavenging and the inhibition of glutamate-induced excitotoxicity, which is relevant for neurodegenerative conditions . This product is intended for non-human research applications only, strictly within the fields of medicinal chemistry, drug discovery, and pharmacological studies. It is not for diagnostic or therapeutic use, nor for administration to humans or animals.

Properties

IUPAC Name

N-[2-(4-methylphenyl)sulfonyl-3,4-dihydro-1H-isoquinolin-7-yl]-4-propylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N2O3S/c1-3-4-20-7-9-22(10-8-20)26(29)27-24-12-11-21-15-16-28(18-23(21)17-24)32(30,31)25-13-5-19(2)6-14-25/h5-14,17H,3-4,15-16,18H2,1-2H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCERGJPIRMUDJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)C(=O)NC2=CC3=C(CCN(C3)S(=O)(=O)C4=CC=C(C=C4)C)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-propyl-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide typically involves multiple steps, starting with the preparation of the tetrahydroisoquinoline core. One common method is the Pictet-Spengler reaction , which involves the condensation of tryptamine derivatives with benzaldehyde derivatives under acidic conditions. The resulting tetrahydroisoquinoline is then functionalized with a tosyl group at the 2-position and further modified to introduce the propyl group and the benzamide moiety.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be optimized for scalability and cost-effectiveness. This might involve the use of continuous flow reactors, automated synthesis platforms, and the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The benzamide group can be oxidized to produce corresponding carboxylic acids.

  • Reduction: : The tosyl group can be reduced to yield the corresponding amine.

  • Substitution: : The propyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

  • Reduction: : Reduction of the tosyl group can be achieved using lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

  • Substitution: : Nucleophilic substitution reactions can be facilitated by strong bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

  • Oxidation: : Formation of 4-propyl-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzoic acid.

  • Reduction: : Formation of 4-propyl-N-(2-amino-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide.

  • Substitution: : Formation of various alkyl or aryl-substituted derivatives.

Scientific Research Applications

4-propyl-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide: has shown potential in several scientific research applications:

  • Chemistry: : It serves as a versatile intermediate in the synthesis of more complex molecules, including pharmaceuticals and natural products.

  • Biology: : The compound has been studied for its biological activity, including potential antimicrobial and anticancer properties.

  • Medicine: : Research is ongoing to explore its therapeutic potential, particularly in the treatment of various diseases.

  • Industry: : Its unique chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The exact mechanism of action of 4-propyl-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding. Further research is needed to elucidate its precise mechanism and therapeutic potential.

Comparison with Similar Compounds

Structural Analogs

The compound shares structural motifs with several benzamide and tetrahydroisoquinoline derivatives. Key analogs include:

Compound Name Substituents/R-Groups Molecular Formula Molecular Weight (g/mol) Key Features
4-Propyl-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide 2-Tosyl, 7-(4-propylbenzamide) C₂₆H₂₈N₂O₃S 454.58 Tosyl group enhances stability; propyl chain may influence lipophilicity
4-(tert-Butyl)-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide 1-Isobutyryl, 7-(4-tert-butylbenzamide) C₂₄H₃₀N₂O₂ 378.51 tert-Butyl group increases steric bulk; isobutyryl may alter metabolic stability
Sulpiride (Neuroleptic Benzamide) 2-Methoxy, 5-sulfamoylbenzamide C₁₅H₂₃N₃O₄S 341.43 Sulfonamide group enhances receptor binding; used clinically as an antipsychotic

Key Observations :

  • Substituent Effects: The tosyl group in the target compound contrasts with the isobutyryl group in the tetrahydroquinoline analog , impacting solubility and enzymatic stability. The propyl chain in the target compound may enhance membrane permeability compared to the tert-butyl group in its analog.

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing 4-propyl-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide, and how can reaction conditions be optimized for reproducibility?

  • Methodology :

  • Amide Coupling : Use a coupling agent like HATU or EDCI with a tertiary amine base (e.g., DIPEA) in anhydrous DMF or dichloromethane.
  • Cyclization : Employ tosyl chloride (TsCl) under inert conditions to form the tetrahydroisoquinoline core.
  • Propyl Substituent Introduction : Utilize alkylation or nucleophilic substitution with a propyl halide in the presence of a phase-transfer catalyst.
  • Purification : Optimize via column chromatography (silica gel, gradient elution) or recrystallization using ethanol/water mixtures .
    • Critical Parameters : Monitor temperature (0–25°C for cyclization), solvent polarity, and reaction time to minimize byproducts.

Q. What spectroscopic and chromatographic techniques are essential for characterizing this compound?

  • Techniques :

  • NMR : 1H/13C NMR to confirm regiochemistry of the tetrahydroisoquinoline ring and propyl chain integration.
  • HRMS : High-resolution mass spectrometry for molecular ion validation (e.g., ESI+ mode).
  • HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) to assess purity (>95%) .
    • Data Interpretation : Compare spectral data with structurally analogous compounds (e.g., benzamide-tetrahydroisoquinoline hybrids) for functional group verification .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for weighing and reactions.
  • Spill Management : Absorb spills with inert material (vermiculite) and dispose as hazardous waste.
  • Storage : Store in airtight containers at 2–8°C, away from oxidizing agents .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities (e.g., anti-inflammatory vs. cytotoxic effects) for this compound?

  • Approach :

  • Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., tosyl vs. sulfonamide groups) to isolate bioactivity drivers .
  • Assay Validation : Use standardized cell lines (e.g., RAW 264.7 for inflammation) and dose-response curves (IC50 comparisons).
  • Off-Target Screening : Employ proteomic profiling (e.g., kinase inhibition assays) to identify unintended interactions .

Q. What strategies are effective for optimizing enantiomeric purity in the tetrahydroisoquinoline moiety during synthesis?

  • Chiral Resolution :

  • Catalytic Asymmetric Hydrogenation : Use Ru-based catalysts (e.g., Noyori-type) for stereocontrol.
  • Chiral Auxiliaries : Introduce temporary chiral groups (e.g., Evans oxazolidinones) during cyclization.
  • Analytical Methods : Validate enantiopurity via chiral HPLC (Chiralpak AD-H column) or polarimetry .

Q. How can computational modeling guide the design of derivatives with enhanced target selectivity?

  • Methods :

  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to predict binding modes with biological targets (e.g., COX-2, NF-κB).
  • MD Simulations : Perform 100-ns molecular dynamics runs to assess stability of ligand-target complexes.
  • QSAR Modeling : Corrogate electronic (HOMO/LUMO) and steric (logP) parameters with activity data .

Q. What experimental designs mitigate analytical challenges in detecting low-concentration metabolites of this compound?

  • Solutions :

  • Sample Enrichment : Solid-phase extraction (SPE) with C18 cartridges to concentrate metabolites.
  • High-Sensitivity MS : Use LC-QTOF-MS with collision-induced dissociation (CID) for structural elucidation.
  • Isotope Labeling : Synthesize deuterated analogs to track metabolic pathways via isotopic patterns .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.